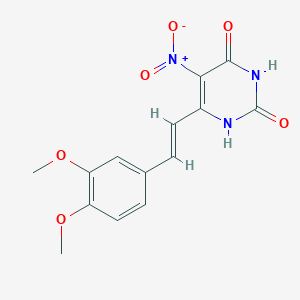
S.pombe lumazine synthase-IN-1
Overview
Description
S.pombe lumazine synthase-IN-1: is a chemical compound known for its inhibitory effects on lumazine synthase enzymesThis compound is an inhibitor of lumazine synthases from Schizosaccharomyces pombe and Mycobacterium tuberculosis, with inhibition constants (Ki) of 243 μM and 9.6 μM, respectively .
Mechanism of Action
Target of Action
The primary target of S.pombe lumazine synthase-IN-1 is lumazine synthase (RibH) . Lumazine synthase is a vital enzyme in the riboflavin biosynthetic pathway . It has been validated as a potential drug target against Mycobacterium tuberculosis (M. tb) using a CRISPRi-based conditional gene knockdown strategy .
Mode of Action
This compound acts as an inhibitor of lumazine synthases . It exhibits binding affinity towards purified lumazine synthase enzyme in vitro . The compound also exhibits riboflavin displacement in an in vitro assay with purified lumazine synthase, indicative of the specificity of these compounds to the active site .
Biochemical Pathways
The compound affects the riboflavin biosynthetic pathway . Lumazine synthase, the target of the compound, is a crucial enzyme in this pathway . The riboflavin biosynthetic pathway consists of seven distinct enzymes, including lumazine synthase . The action of this compound on this pathway results in reduced production of flavin adenine dinucleotide (FAD), the ultimate end product of the riboflavin biosynthetic pathway .
Result of Action
The action of this compound leads to potent antimycobacterial activity . The compound reduces the intracellular burden of M. tb during macrophage infection and prevents the resuscitation of nutrient-starved persister bacteria . Moreover, it enhances the bactericidal effect of first-line anti-TB drugs, isoniazid, and rifampicin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and buffer used can affect the assembly of lumazine synthase, which in turn could impact the effectiveness of the compound . pombe lumazine synthase-IN-1.
Biochemical Analysis
Biochemical Properties
S.pombe lumazine synthase-IN-1 plays a significant role in biochemical reactions, particularly as an inhibitor of lumazine synthases . Lumazine synthases are enzymes involved in the biosynthesis of riboflavin (vitamin B2), and the inhibition of these enzymes can have significant effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely due to its role as an inhibitor of lumazine synthases . By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with lumazine synthases, leading to the inhibition of these enzymes . This can result in changes in gene expression and impacts on cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway of riboflavin biosynthesis, where it interacts with lumazine synthases The effects of S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S.pombe lumazine synthase-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound can be synthesized through a series of organic reactions involving methoxy groups and other functional groups .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle complex organic synthesis. The production process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: S.pombe lumazine synthase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically characterized by their enhanced inhibitory activity against lumazine synthase enzymes .
Scientific Research Applications
S.pombe lumazine synthase-IN-1 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1,3,6,8-Tetrahydroxy-2,7-naphthyridine: A compound that undergoes oxidation to form a potent lumazine synthase inhibitor.
S-Nucleoside Analogue of Ribitylaminopyrimidine: Another inhibitor of lumazine synthase with similar inhibitory properties.
Uniqueness: S.pombe lumazine synthase-IN-1 is unique due to its specific inhibitory activity against lumazine synthases from Schizosaccharomyces pombe and Mycobacterium tuberculosis. Its relatively low inhibition constants make it a potent inhibitor compared to other similar compounds .
Properties
IUPAC Name |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9-12(17(20)21)13(18)16-14(19)15-9/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSLOHMKDSSQHQ-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


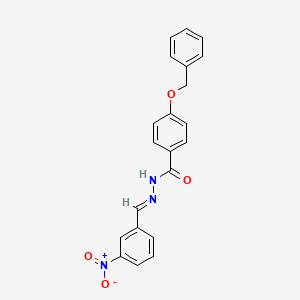
![ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate](/img/structure/B3861661.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}nonanehydrazide](/img/structure/B3861664.png)
![N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3861671.png)
![(5,8-dimethoxy-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861679.png)
![N-(4-METHOXYPHENYL)-N-({N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B3861682.png)
![[Phenyl(pyridin-3-yl)methyl]urea](/img/structure/B3861690.png)
![(2,4-dimethoxyphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B3861697.png)
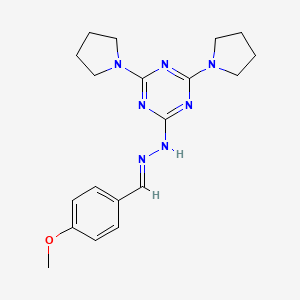
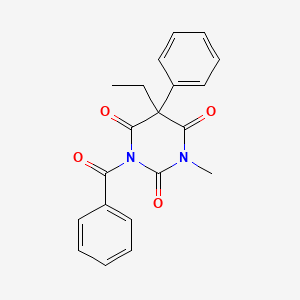
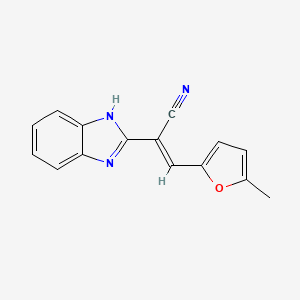
![3-[(E)-N-[(4,6-dimethylpyrimidin-2-yl)amino]-C-methylcarbonimidoyl]phenol](/img/structure/B3861741.png)
![N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B3861748.png)
![3-phenyl-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3861751.png)
